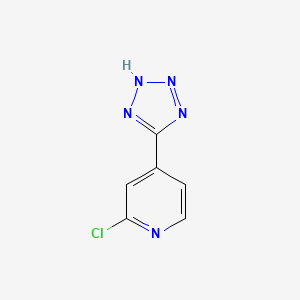

2-クロロ-4-(1H-テトラゾール-5-イル)ピリジン

説明

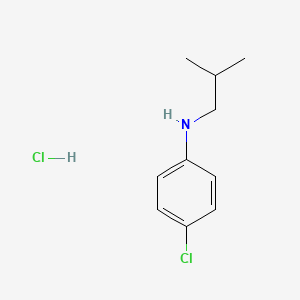

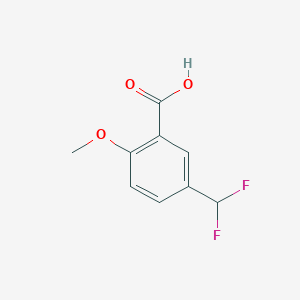

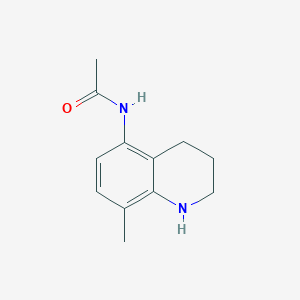

2-chloro-4-(1H-tetrazol-5-yl)pyridine is a research chemical with the CAS Number: 1196152-14-3 . It has a molecular weight of 181.58 g/mol and a chemical formula of C6H4ClN5 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for 2-chloro-4-(1H-tetrazol-5-yl)pyridine is 1S/C6H4ClN5/c7-5-3-4(1-2-8-5)6-9-11-12-10-6/h1-3H, (H,9,10,11,12) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

2-chloro-4-(1H-tetrazol-5-yl)pyridine is a solid compound . It has a molecular weight of 181.58 g/mol and a chemical formula of C6H4ClN5 . More detailed physical and chemical properties are not available in the search results.科学的研究の応用

医薬品化学

テトラゾール誘導体(ビフェニルテトラゾールを含む)は、アンジオテンシン変換酵素(ACE)阻害剤としての可能性が検討されています。 これらの化合物は、抗増殖活性、抗炎症活性、抗真菌活性について分析されています .

分子生物学および創薬

テトラゾールは、分子生物学およびコンピューター支援創薬において重要なツールである分子ドッキングにおいて重要です。 テトラゾールは、酸性物質や強力な酸化剤と反応してガスと熱を放出し、これは薬理ゲノミクスにおいて重要です .

癌研究

一部のテトラゾール誘導体は、A549ヒト肺癌細胞株などの癌細胞株に対する細胞毒性を示しており、癌治療における潜在的な用途を示唆しています .

合成化学

テトラゾール誘導体は、さまざまなアプローチによって合成され、さまざまな化学反応における物理的および化学的特性のために使用されます .

生物科学

作用機序

2-chloro-4-(1H-tetrazol-5-yl)pyridine is a heterocyclic compound with a tetrazole ring and a pyridine ring fused together. The tetrazole ring has a high electron affinity and is able to interact with electron-rich molecules. The pyridine ring is electron-deficient and is able to interact with electron-poor molecules. This makes 2-chloro-4-(1H-tetrazol-5-yl)pyridine a versatile molecule that can interact with a variety of molecules and can be used to study the structure and function of proteins.

Biochemical and Physiological Effects

2-chloro-4-(1H-tetrazol-5-yl)pyridine has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-chloro-4-(1H-tetrazol-5-yl)pyridine can inhibit the growth of cancer cells and can induce apoptosis. 2-chloro-4-(1H-tetrazol-5-yl)pyridine has also been found to have anti-inflammatory, antioxidant, and anti-microbial properties. In vivo studies have shown that 2-chloro-4-(1H-tetrazol-5-yl)pyridine can reduce inflammation, reduce oxidative stress, and reduce the risk of cardiovascular disease.

実験室実験の利点と制限

2-chloro-4-(1H-tetrazol-5-yl)pyridine has several advantages for laboratory experiments. 2-chloro-4-(1H-tetrazol-5-yl)pyridine is a colorless solid that is soluble in water and is easy to handle. It is also relatively inexpensive and can be easily synthesized. The major limitation of 2-chloro-4-(1H-tetrazol-5-yl)pyridine is that it is not as stable as other compounds and may degrade over time.

将来の方向性

The future of 2-chloro-4-(1H-tetrazol-5-yl)pyridine research is promising. 2-chloro-4-(1H-tetrazol-5-yl)pyridine has been studied for its potential applications in medicinal chemistry, materials science, and biochemistry. In the future, 2-chloro-4-(1H-tetrazol-5-yl)pyridine may be used to develop new drugs and materials with improved properties. Additionally, further studies of 2-chloro-4-(1H-tetrazol-5-yl)pyridine’s biochemical and physiological effects may lead to the development of new treatments for a variety of diseases and conditions. 2-chloro-4-(1H-tetrazol-5-yl)pyridine may also be used to study the structure and function of proteins to better understand the mechanisms of disease. Finally, 2-chloro-4-(1H-tetrazol-5-yl)pyridine may be used in the synthesis of small organic molecules and polymers for a variety of applications.

特性

IUPAC Name |

2-chloro-4-(2H-tetrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN5/c7-5-3-4(1-2-8-5)6-9-11-12-10-6/h1-3H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXZJLQJVCDQRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C2=NNN=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1470830.png)

![methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B1470841.png)

![2-(3-Fluorophenyl)-1-[2-(piperidin-4-yl)pyrrolidin-1-yl]ethan-1-one hydrochloride](/img/structure/B1470846.png)